3'-Hydroxynalbuphine

描述

3'-Hydroxynalbuphine is a controlled substance subject to strict regulatory oversight. It is classified as a "made-to-order" compound with a short shelf life, requiring specialized handling and documentation (e.g., permits, BSL certification) .

属性

分子式 |

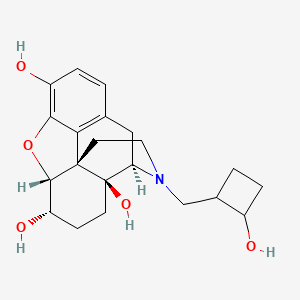

C21H27NO5 |

|---|---|

分子量 |

373.4 g/mol |

IUPAC 名称 |

(4R,4aS,7S,7aR,12bS)-3-[(2-hydroxycyclobutyl)methyl]-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol |

InChI |

InChI=1S/C21H27NO5/c23-13-3-2-12(13)10-22-8-7-20-17-11-1-4-14(24)18(17)27-19(20)15(25)5-6-21(20,26)16(22)9-11/h1,4,12-13,15-16,19,23-26H,2-3,5-10H2/t12?,13?,15-,16+,19-,20-,21+/m0/s1 |

InChI 键 |

HCMKAZUAZQIDLE-UEZWLSALSA-N |

手性 SMILES |

C1C[C@]2([C@H]3CC4=C5[C@@]2(CCN3CC6CCC6O)[C@H]([C@H]1O)OC5=C(C=C4)O)O |

规范 SMILES |

C1CC(C1CN2CCC34C5C(CCC3(C2CC6=C4C(=C(C=C6)O)O5)O)O)O |

产品来源 |

United States |

准备方法

The preparation of 3’-Hydroxynalbuphine involves the incubation of nalbuphine with human liver microsomes. This process leads to the hydroxylation of nalbuphine, resulting in the formation of 3’-Hydroxynalbuphine and other metabolites . The reaction conditions typically involve the use of ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) for the qualitative and quantitative analysis of the metabolites .

化学反应分析

3’-Hydroxynalbuphine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

科学研究应用

3’-Hydroxynalbuphine has several scientific research applications, including:

Chemistry: Used as a reference compound in the study of opioid metabolism and the development of analytical methods for detecting opioid metabolites.

Biology: Studied for its role in the metabolic pathways of nalbuphine and its effects on various biological systems.

Medicine: Investigated for its potential therapeutic effects and its role in pain management, particularly in cases where traditional opioids may pose a risk of addiction or respiratory depression.

Industry: Utilized in the development of new analgesic formulations and the improvement of existing pain management therapies

作用机制

The mechanism of action of 3’-Hydroxynalbuphine involves its interaction with opioid receptors in the central nervous system. As a metabolite of nalbuphine, it likely retains some of the parent compound’s pharmacological properties, acting as an agonist at kappa opioid receptors and an antagonist at mu opioid receptors. This interaction leads to the inhibition of ascending pain pathways, altering the perception of and response to pain .

相似化合物的比较

Comparative Analysis Limitations

- Structural analogs: No data on nalbuphine, naloxone, or other opioid derivatives for comparison.

- Pharmacokinetic/pharmacodynamic data : Absence of receptor affinity (e.g., µ-opioid, κ-opioid), potency, or metabolic profiles.

- Clinical or preclinical findings: No efficacy, toxicity, or safety data relative to similar compounds.

Logistical and Regulatory Comparisons

Based on , 3'-Hydroxynalbuphine differs from standard research compounds in logistical aspects:

Recommendations for Further Research

To perform a robust comparison, additional sources should address:

Structural analogs : Compare hydroxylation patterns, stereochemistry, and functional groups.

Receptor binding assays : Quantify affinity for opioid receptors (e.g., κ vs. µ selectivity).

Metabolic studies : Evaluate hepatic metabolism (e.g., CYP450 interactions) and metabolite activity.

nalbuphine or buprenorphine.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。